

A Comparative Guide: 6-Aminopyrazine-2-carboxylic Acid vs. 6-Aminopicolinic Acid

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Compound of Interest

Compound Name: 6-Aminopyrazine-2-carboxylic acid

Cat. No.: B1279984

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In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful development of novel bioactive molecules. Among the myriad of heterocyclic compounds, **6-Aminopyrazine-2-carboxylic acid** and 6-aminopicolinic acid have emerged as versatile scaffolds. This guide provides a detailed comparison of these two compounds, drawing upon available experimental data for their derivatives to inform researchers, scientists, and drug development professionals.

At a Glance: Chemical and Physical Properties

While direct comparative studies are limited, an examination of their fundamental properties provides a baseline for understanding their potential applications.

Property	6-Aminopyrazine-2-carboxylic acid	6-Aminopicolinic acid
CAS Number	61442-38-4[1]	23628-31-1[2]
Molecular Formula	C ₅ H ₅ N ₃ O ₂ [1]	C ₆ H ₆ N ₂ O ₂ [2]
Molecular Weight	139.11 g/mol [1]	138.12 g/mol [2]
Appearance	Not specified in detail, used as an intermediate.[1]	White to off-white crystalline solid.[2]
Core Structure	Pyrazine	Pyridine
Key Functional Groups	Amino group, Carboxylic acid	Amino group, Carboxylic acid
Primary Applications	Intermediate for complex compounds and specialty chemicals.[1]	Building block for pharmaceuticals and agrochemicals.[2][3]

Performance in Biological Applications: A Focus on Derivatives

Direct experimental comparisons of the parent compounds are not readily available in the reviewed literature. However, the biological activities of their derivatives offer valuable insights into their potential as pharmacophores. The primary area of investigation for derivatives of both compounds has been in antimicrobial and antimycobacterial applications.

Antimycobacterial Activity

Derivatives of both **6-Aminopyrazine-2-carboxylic acid** and 6-aminopicolinic acid have been explored for their potential against *Mycobacterium tuberculosis*.

6-Aminopyrazine-2-carboxylic Acid Derivatives: A study on substituted amides of pyrazine-2-carboxylic acids revealed that the introduction of various substituents significantly influences their antimycobacterial activity. For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated 72% inhibition against *Mycobacterium tuberculosis*.^{[4][5]}

6-Aminopicolinic Acid Analogs: While direct data on 6-aminopicolinic acid derivatives' antimycobacterial action is less specific in the provided results, the broader class of pyridine carboxylic acids, including picolinic acid, has been a cornerstone in the development of anti-tuberculosis drugs.[6][7] Picolinic acid itself has been shown to potentiate the antimicrobial activity of macrophages against the Mycobacterium avium complex.[8]

Antibacterial and Antifungal Activity

6-Aminopyrazine-2-carboxylic Acid Derivatives: A novel series of pyrazine-2-carboxylic acid derivatives incorporating piperazine moieties exhibited good antimicrobial activity against a panel of clinical isolates including *E. coli*, *P. aeruginosa*, *B. subtilis*, *S. aureus*, and *C. albicans*. [9] Specifically, (4-(6-aminopyrimidin-4-yl) piperazin-1-yl) (5-methylpyrazin-2-yl) methanone showed potent inhibitory activity.[9] Another study on N-substituted 3-aminopyrazine-2-carboxamides found that some derivatives displayed antibacterial and antifungal activity, particularly against *Trichophyton interdigitale* and *Candida albicans*. [10][11]

6-Aminopicolinic Acid Derivatives: Research on 6-aminoquinolones, which can be considered derivatives of 6-aminopicolinic acid, has demonstrated good activity against Gram-negative bacteria (excluding *P. aeruginosa*) and, with certain substitutions, against Gram-positive bacteria.[12] These compounds were found to inhibit bacterial DNA-gyrase.[12]

Experimental Protocols

Detailed methodologies for the synthesis of derivatives of both compounds have been reported, providing a roadmap for their chemical exploration.

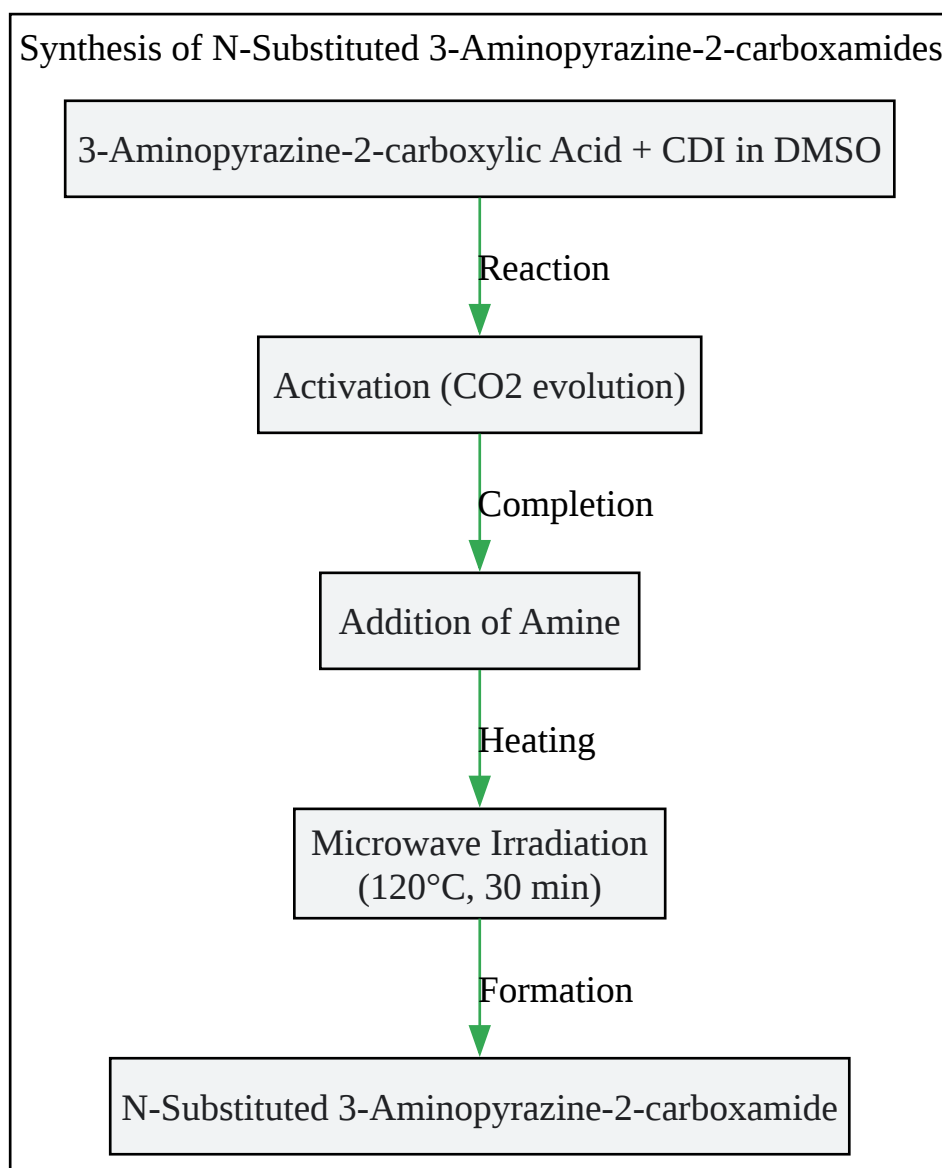
Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol describes the synthesis of amide derivatives from 3-aminopyrazine-2-carboxylic acid.

Procedure:

- The starting 3-aminopyrazine-2-carboxylic acid (1.44 mmol) is treated with 1,1'-carbonyldiimidazole (CDI) (1.88 mmol) in anhydrous dimethyl sulfoxide (DMSO).

- The reaction mixture is allowed to react until the evolution of CO₂ ceases.
- The corresponding amine (2.15 mmol) is then added.
- The mixture is subjected to microwave irradiation at 120 °C for 30 minutes to facilitate amide bond formation.[10]
- The final products are isolated and purified, typically by column chromatography.[10]



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Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives.

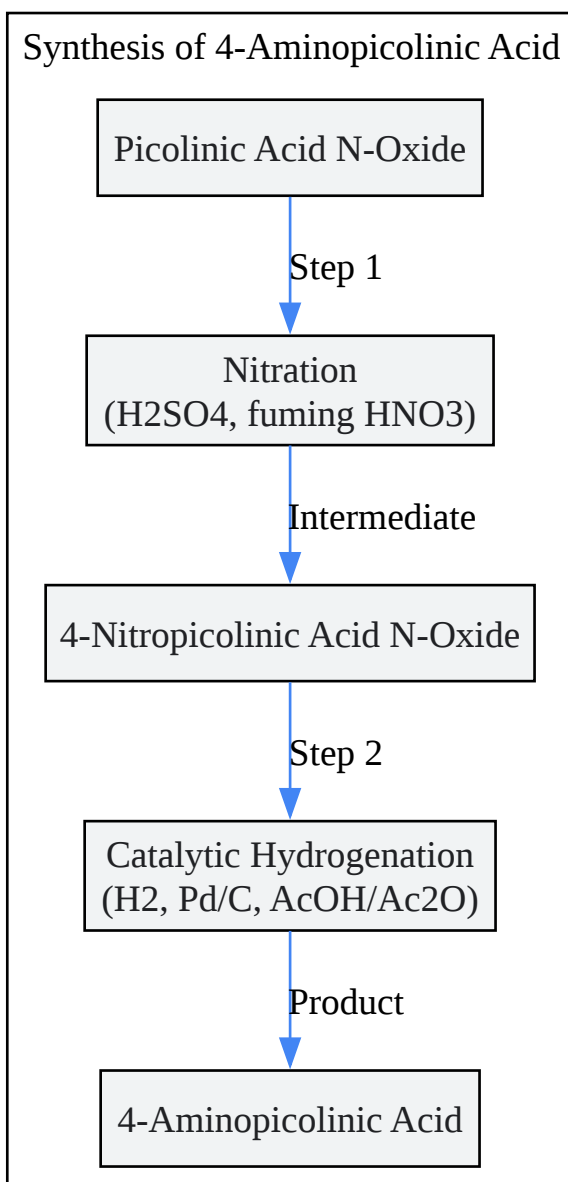
Synthesis of 4-Aminopicolinic Acid

This procedure outlines a method for the synthesis of an aminopicolinic acid derivative.

Procedure:

- Picolinic acid N-oxide is nitrated using a mixture of sulfuric acid and fuming nitric acid.
- The resulting 4-nitropicolinic acid N-oxide is then subjected to catalytic hydrogenation.
- The hydrogenation is carried out using Pd/C as a catalyst in a mixture of acetic acid and acetic anhydride under a hydrogen atmosphere (60 psi) for 48 hours at room temperature.
- The final product, 4-aminopicolinic acid, is obtained after filtration and removal of the solvent.

[13]



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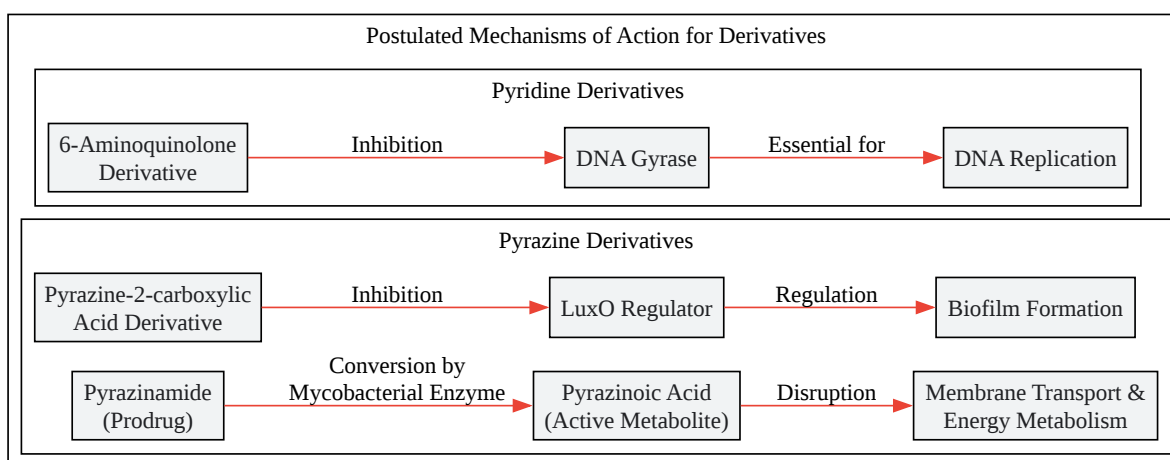
Synthesis of 4-Aminopicolinic Acid.

Signaling Pathways and Mechanisms of Action

Information regarding the specific signaling pathways modulated by these parent compounds is not extensively detailed in the provided search results. However, insights can be gleaned from the mechanisms of their derivatives.

Pyrazine Derivatives: The well-known anti-tuberculosis drug, pyrazinamide, is a prodrug that is converted to its active form, pyrazinoic acid (a derivative of pyrazine-2-carboxylic acid), by a mycobacterial enzyme.[10] Pyrazinoic acid is thought to disrupt membrane transport and energy metabolism in *Mycobacterium tuberculosis*. [10] Some pyrazine-2-carboxylic acid derivatives have also been investigated as quorum sensing inhibitors, targeting the LuxO regulator in *Vibrio cholerae*, which suggests a potential role in disrupting bacterial communication pathways.[14]

Pyridine Derivatives: As mentioned, 6-aminoquinolone derivatives of 6-aminopicolinic acid act by inhibiting bacterial DNA-gyrase, an essential enzyme for DNA replication.[12] This mechanism is a well-established target for antibacterial agents. The broader class of pyridine carboxylic acid isomers has been instrumental in developing a wide range of enzyme inhibitors. [6][7]



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